3-Fluoro-4-hydroxybenzaldehyde
Overview
Description
3-Fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO2. It is a fluorinated benzaldehyde, characterized by the presence of a fluorine atom at the 3-position and a hydroxyl group at the 4-position on the benzene ring. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Mechanism of Action
Target of Action
The primary target of 3-Fluoro-4-hydroxybenzaldehyde is the Macrophage Migration Inhibitory Factor (MIF) . MIF is a pro-inflammatory cytokine that plays a crucial role in the immune response and inflammation.
Mode of Action
It is known that the compound interacts with mif, potentially altering its function .
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . These properties could impact the compound’s bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to air , which could affect its stability and efficacy. Furthermore, factors such as pH and temperature could potentially influence its action.
Biochemical Analysis
Biochemical Properties
3-Fluoro-4-hydroxybenzaldehyde is used to synthesise analogues of curcuminoid with ketones through aldol condensation . The synthesized curcuminoid derivatives show half maximal inhibitory concentration of 0.75 μM against human ovarian cancer cell line A2780 .
Cellular Effects
The synthesized curcuminoid derivatives from this compound have shown potent inhibitory effects on macrophage migration in anti-inflammatory activity .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of hydrazone derivatives via aldehyde-amine condensation . This process shows potent inhibitory effects on macrophage migration, indicating its role in anti-inflammatory activity .
Temporal Effects in Laboratory Settings
It is known that the compound is used as a synthesis intermediate for various biochemical compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-4-hydroxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 3-fluoro-4-methoxybenzaldehyde with hydrobromic acid (HBr) under an inert atmosphere. The reaction mixture is heated to 140°C and stirred for three hours. The resulting mixture is then diluted with water and extracted with dichloromethane to obtain this compound as a brown solid .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. These methods ensure high yield and purity of the final product, often using automated processes and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions
Major Products
Oxidation: 3-Fluoro-4-hydroxybenzoic acid.
Reduction: 3-Fluoro-4-hydroxybenzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used
Scientific Research Applications
3-Fluoro-4-hydroxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules, including curcuminoid analogues and hydrazone derivatives
Biology: It is used in the synthesis of compounds with potential biological activity, such as inhibitors of macrophage migration inhibitory factor (MIF) and cytoprotective agents
Industry: It is used in the production of materials with specific properties, such as fluorinated polymers and advanced materials
Comparison with Similar Compounds
3-Fluoro-4-hydroxybenzaldehyde can be compared with other similar compounds, such as:
3-Bromo-4-hydroxybenzaldehyde: Similar structure but with a bromine atom instead of fluorine.
3-Allyl-4-hydroxybenzaldehyde: Contains an allyl group at the 3-position.
4-Fluoro-3-methoxybenzaldehyde: Contains a methoxy group at the 3-position instead of a hydroxyl group.
Uniqueness
The presence of both a fluorine atom and a hydroxyl group on the benzene ring makes this compound unique. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various synthetic applications .
Properties
IUPAC Name |
3-fluoro-4-hydroxybenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-6-3-5(4-9)1-2-7(6)10/h1-4,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSBHJTCAPWOIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00343080 | |
Record name | 3-Fluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
405-05-0 | |
Record name | 3-Fluoro-4-hydroxybenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=405-05-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-hydroxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00343080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 3-fluoro-4-hydroxybenzaldehyde a valuable compound in organic synthesis?
A: this compound serves as a versatile building block in organic synthesis due to its unique reactivity. The presence of both a fluorine atom and a hydroxyl group allows for selective modifications and derivatizations. For instance, it acts as a key intermediate in the synthesis of Roflumilast, a medication used to treat chronic obstructive pulmonary disease (COPD). []
Q2: Can this compound be enzymatically modified?
A: Yes, the enzyme 4-hydroxyacetophenone monooxygenase (HAPMO) can catalyze the Baeyer-Villiger oxidation of this compound. This reaction leads to the formation of 3-fluorophenyl formate, which subsequently hydrolyzes to yield 3-fluorophenol. Interestingly, HAPMO shows a preference for producing the phenol derivative over the corresponding benzoic acid, contrasting with the typical selectivity observed in chemical Baeyer-Villiger oxidations. []
Q3: How does the structure of this compound influence its properties?
A: The presence of fluorine and hydroxyl groups on the benzaldehyde ring significantly impacts the compound's properties. Theoretical calculations and spectroscopic data, particularly vibrational spectra, provide evidence of intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom. [] This interaction influences the compound's reactivity, solubility, and potential for forming interactions with biological targets.
Q4: Has this compound been explored in the development of new drugs?
A: Researchers are actively investigating derivatives of this compound for their potential therapeutic applications. For example, a study explored the cytotoxicity of bis(arylidene) derivatives of cyclic ketones, incorporating this compound as a key structural component, against cisplatin-resistant human ovarian carcinoma cells. [, ] This suggests that further exploration of this compound and its derivatives could lead to the discovery of novel anticancer agents.
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